molecular formula C13H18N4O3S B2891494 N-(oxan-4-yl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide CAS No. 2320383-24-0

N-(oxan-4-yl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide

Cat. No.: B2891494
CAS No.: 2320383-24-0
M. Wt: 310.37
InChI Key: BVSKTZHDDAMMQE-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide is a sophisticated chemical intermediate of significant value in medicinal chemistry and drug discovery, particularly in the development of inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This piperazine-thiazole scaffold is a core structural motif found in potent and selective IRAK4 inhibitors, as documented in patent literature (WO2019195420A1) . IRAK4 is a critical kinase in the Toll-like and interleukin-1 receptor signaling pathways, which play a central role in innate immune responses and inflammation. Dysregulation of these pathways is implicated in a range of autoimmune, inflammatory, and oncological diseases. Consequently, targeting IRAK4 has emerged as a promising therapeutic strategy. Researchers utilize this compound as a versatile building block to construct molecules that potently bind to the IRAK4 active site, thereby inhibiting downstream NF-κB and MAPK signaling and the production of pro-inflammatory cytokines. Its application is primarily focused on the preclinical investigation of novel therapeutics for conditions such as rheumatoid arthritis, lupus, and hematological cancers like myelodysplastic syndromes and acute myeloid leukemia, where the MyD88 signaling pathway is often activated. This makes the compound an essential tool for scientists exploring the pathophysiology of inflammation and oncology and for optimizing the pharmacokinetic and pharmacodynamic properties of next-generation IRAK4-targeted agents.

Properties

IUPAC Name

N-(oxan-4-yl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c18-11-9-16(4-5-17(11)13-14-3-8-21-13)12(19)15-10-1-6-20-7-2-10/h3,8,10H,1-2,4-7,9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSKTZHDDAMMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)N2CCN(C(=O)C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(oxan-4-yl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Ring: Starting with a suitable diamine and dihaloalkane.

    Introduction of the Thiazole Group: Using a thiazole derivative in a substitution reaction.

    Attachment of the Tetrahydropyran Moiety: Through a nucleophilic substitution or addition reaction.

    Formation of the Carboxamide Group: Via an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the piperazine ring.

    Reduction: Reduction reactions could target the carbonyl group or the thiazole ring.

    Substitution: Various substitution reactions could occur, especially at the piperazine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysts: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibitors: Potential inhibitors of specific enzymes due to the presence of the thiazole ring.

    Receptor Modulators: May interact with biological receptors, influencing various physiological processes.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Antimicrobial Agents: Possible use as antimicrobial agents due to the presence of the thiazole ring.

Industry

    Material Science:

    Agriculture: Possible use as agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, leading to inhibition or modulation of their activity. The thiazole ring and piperazine moiety are often involved in binding interactions with biological macromolecules.

Comparison with Similar Compounds

Compound 54: 4-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-N-(oxan-4-yl)piperazine-1-carboxamide

  • Structural Similarities : Shares the N-(oxan-4-yl)piperazine-1-carboxamide core.
  • Key Differences : Substituted with a purine ring system at the 4-position of piperazine instead of thiazole.
  • Synthesis : Prepared via general coupling procedures (58% yield, mp 255–257°C) with distinct NMR and MS profiles .

BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide)

  • Structural Similarities : Piperazine-1-carboxamide backbone.
  • Key Differences : Substituted with a 3-chloropyridinyl group and tert-butylphenyl instead of oxan-4-yl and thiazole.
  • Pharmacological Profile : A well-characterized TRPV1 antagonist with analgesic properties. The bulky tert-butylphenyl group enhances receptor binding but reduces solubility compared to oxan-4-yl .

4-(5-Chlorofuran-2-carbonyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide (XZV)

  • Structural Similarities : Piperazine-carboxamide core with a heterocyclic substituent (furan).
  • Key Differences : Cyclopropylmethyl group at the carboxamide nitrogen and 5-chlorofuran-2-carbonyl at the 4-position.
  • Molecular Properties : Formula C₁₄H₁₈ClN₃O₃ (MW 276.16), distinct from the target compound’s molecular weight .

N-(4-Chlorophenyl)piperazine-1-carboxamide Hydrochloride

  • Structural Similarities : Piperazine-carboxamide core.
  • Key Differences : Lacks the 3-oxo group and thiazole; substituted with 4-chlorophenyl.
  • Physicochemical Impact : The hydrochloride salt improves solubility, but the absence of oxan-4-yl and thiazole reduces membrane permeability .

Structural-Activity Relationship (SAR) Insights

  • Oxan-4-yl vs. Aryl Groups : Oxan-4-yl (as in the target compound) improves metabolic stability compared to bulky aryl groups (e.g., BCTC’s tert-butylphenyl) but may reduce binding affinity for certain targets .
  • Thiazole vs. Purine/Pyridine : Thiazole’s electron-rich nature enhances interactions with enzymes or receptors requiring π-system engagement, whereas purine/pyridine substituents are more common in nucleotide analogs .

Biological Activity

N-(oxan-4-yl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, an oxan moiety, and a thiazole group. The presence of these functional groups is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperazine ring can modulate neurotransmitter receptors, while the thiazole moiety is known for its role in anticancer and anti-inflammatory activities. The oxan component may enhance solubility and bioavailability, making the compound more effective in vivo.

Anticancer Activity

Research has indicated that compounds containing thiazole derivatives exhibit significant anticancer properties. For instance, thiazole-integrated compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that thiazole derivatives could effectively inhibit the growth of HT-29 colorectal cancer cells, suggesting that this compound might share similar properties due to its structural components .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity is supported by findings that similar thiazole derivatives can inhibit proinflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines . This suggests that this compound may be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Anticancer Studies :
    • A series of thiazole derivatives were synthesized and tested for their cytotoxic effects on cancer cells. Compounds similar to N-(oxan-4-yl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine exhibited IC50 values comparable to established anticancer agents like doxorubicin .
  • Anti-inflammatory Research :
    • In vitro studies showed that derivatives with thiazole rings significantly reduced the expression of inflammatory markers in LPS-stimulated macrophages. This highlights the potential for N-(oxan-4-yl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine to serve as an anti-inflammatory agent .

Summary of Biological Activities in Table Format

Activity Mechanism Reference
AnticancerInhibition of cell proliferation and apoptosis
Anti-inflammatoryInhibition of proinflammatory cytokines (IL-6, TNF-alpha)

Q & A

Q. Methodological Considerations :

  • Reaction Optimization : Temperature (often 60–100°C), solvent choice (e.g., DMF, dichloromethane), and pH control are critical for yield and purity .
  • Catalysts : Triethylamine or EDCI/HOBt systems are commonly used for carboxamide bond formation .
  • Yield Improvement : Purification via column chromatography or recrystallization ensures >90% purity in final steps .

Which analytical techniques are essential for structural confirmation and purity assessment?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry. For example, the thiazole proton resonates at δ 7.2–7.5 ppm, while the oxan-4-yl group shows distinct signals at δ 3.5–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 351.12 g/mol) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity (>98% by area normalization) .

How do structural modifications influence biological activity in piperazine-thiazole derivatives?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

Substituent Biological Impact Evidence Source
Thiazole-2-ylEnhances receptor binding (e.g., kinase inhibition)
Oxan-4-yl (tetrahydropyran)Improves metabolic stability and solubility
Chloro/fluoro aromatic groupsModulates selectivity (e.g., CYP450 inhibition)

Q. Methodological Approaches :

  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinity to targets like serotonin receptors .
  • In Vitro Assays : Enzyme-linked immunosorbent assays (ELISA) quantify IC50 values for target inhibition .

What experimental strategies are used to investigate biological target interactions?

Advanced Research Question

  • Binding Assays : Radioligand displacement assays (e.g., using [3H]-labeled compounds) measure affinity for GPCRs or kinases .
  • Cellular Models : Immortalized cell lines (e.g., HEK293) transfected with target receptors assess functional activity (e.g., cAMP modulation) .
  • Thermodynamic Studies : Isothermal titration calorimetry (ITC) quantifies binding enthalpy and stoichiometry .

Case Study : A fluorophenyl analog showed 10-fold higher selectivity for 5-HT1A receptors compared to chlorophenyl derivatives, attributed to hydrophobic interactions in the binding pocket .

How can researchers resolve discrepancies in activity data between structural analogs?

Advanced Research Question

  • Data Triangulation : Compare results across multiple assays (e.g., binding vs. functional assays) to identify assay-specific artifacts .
  • Metabolic Stability Testing : Liver microsome assays (e.g., human CYP3A4 metabolism) explain variations in in vivo efficacy .
  • Crystallography : X-ray structures of ligand-target complexes resolve conflicting SAR data (e.g., unexpected hydrogen bonding with thiazole-N) .

Example : A study found that a methylthio group on the benzothiazole ring increased antimicrobial activity but reduced solubility, necessitating formulation optimization .

What computational tools are recommended for predicting pharmacokinetic properties?

Advanced Research Question

  • ADME Prediction : SwissADME or ADMETLab2.0 estimate parameters like logP (target: 2–3 for blood-brain barrier penetration) and P-glycoprotein substrate likelihood .
  • Metabolic Sites : Schrödinger’s SiteMap identifies oxidation hotspots (e.g., piperazine N-oxidation) .
  • Toxicity Screening : ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., thiazole-related idiosyncratic reactions) .

How can synthetic byproducts or degradation products be characterized?

Advanced Research Question

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
  • LC-MS/MS : Fragmentation patterns distinguish byproducts (e.g., oxazolidinone formation from carboxamide hydrolysis) .
  • Stability Indicating Methods : Develop HPLC methods with baseline separation of degradants (e.g., using C18 columns and gradient elution) .

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